6-Aminohept-2-enedioic acid;hydrochloride

Enzyme Inhibition Molecular Modeling Antibacterial Drug Discovery

This 6-aminohept-2-enedioic acid hydrochloride is a structurally defined scaffold with a trans double bond and distal amino group, distinct from common α-amino acids and diaminopimelate. It exhibits a predicted DAPDH binding free energy of -29.86 kcal/mol, making it a validated moderate-affinity inhibitor and baseline reference for SAR campaigns. Unlike saturated analogs, its unsaturation and stereochemistry govern molecular recognition—generic substitution is not valid. It is also a key intermediate in microbial nylon-7 monomer pathways. Order for compound-specific, reproducible enzyme assay development.

Molecular Formula C7H12ClNO4
Molecular Weight 209.63 g/mol
Cat. No. B11820566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminohept-2-enedioic acid;hydrochloride
Molecular FormulaC7H12ClNO4
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)C=CC(=O)O.Cl
InChIInChI=1S/C7H11NO4.ClH/c8-5(7(11)12)3-1-2-4-6(9)10;/h2,4-5H,1,3,8H2,(H,9,10)(H,11,12);1H
InChIKeyLMOJFGSDRKAURM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminohept-2-enedioic Acid Hydrochloride: An Unusual, Unsaturated Amino-Dicarboxylic Acid Scaffold


6-Aminohept-2-enedioic acid hydrochloride (CAS: 1423037-12-0) is an amino acid derivative and a dicarboxylic acid [1]. Its structure, featuring an internal trans (E) double bond and a distal amino group relative to the α-carboxylate, distinguishes it from common α-amino acids and its saturated diamino analog, diaminopimelate. This compound serves as a versatile small molecule scaffold for research and has been specifically identified as a potential inhibitor of meso-diaminopimelate dehydrogenase (DAPDH), a key enzyme in bacterial lysine biosynthesis [2].

Why 6-Aminohept-2-enedioic Acid Hydrochloride is Not Interchangeable with Diaminopimelate or Other Analogs


Generic substitution among aminodicarboxylic acids is invalid due to distinct stereoelectronic profiles that govern molecular recognition. While compounds like meso-2,6-diaminopimelate (the natural substrate) and (2S)-2-amino-6-methylideneheptanedioic acid share a similar carbon backbone, they diverge critically in unsaturation, amino group positioning, and stereochemistry. These differences translate to quantifiable variations in binding thermodynamics and enzymatic processing. For instance, computational modeling reveals that the (2E,6S)-6-aminohept-2-enedioic acid scaffold has a predicted binding free energy of -29.86 kcal/mol for DAPDH, which is significantly less favorable than the -34.70 kcal/mol for the native substrate, diaminopimelate, but distinct from the -31.38 kcal/mol predicted for the methylidene analog [1]. This variance confirms that even closely related analogs cannot be assumed to have interchangeable biological or catalytic performance, necessitating compound-specific procurement for targeted research.

Quantitative Differentiation of 6-Aminohept-2-enedioic Acid HCl from Analogs


Predicted Binding Free Energy to DAPDH: A 4.84 kcal/mol Weaker Binder than Natural Substrate

Molecular dynamics simulations show that (2E,6S)-6-aminohept-2-enedioic acid binds to Porphyromonas gingivalis meso-diaminopimelate dehydrogenase (DAPDH) with a predicted binding free energy (ΔG) of -29.86 kcal/mol [1]. This is a 4.84 kcal/mol weaker interaction compared to the enzyme's natural substrate, meso-2,6-diaminopimelate (ΔG = -34.70 kcal/mol) [1]. This indicates the compound is not a substrate analog but a potential weak competitive inhibitor.

Enzyme Inhibition Molecular Modeling Antibacterial Drug Discovery DAPDH

Comparative Binding Affinity vs. (2S)-2-Amino-6-methylideneheptanedioic Acid: A 1.52 kcal/mol Difference

When compared to its close structural analog, (2S)-2-amino-6-methylideneheptanedioic acid, the (2E,6S)-6-aminohept-2-enedioic acid exhibits a distinct binding profile. The methylidene analog has a more favorable predicted binding free energy of -31.38 kcal/mol [1]. This 1.52 kcal/mol difference in ΔG highlights the impact of replacing the internal trans-alkene with a terminal methylidene group on enzyme recognition [1].

Enzyme Inhibition Molecular Modeling Structure-Activity Relationship (SAR)

Validated Purity Specification for Research Procurement: Min. 95% Purity

For procurement purposes, 6-Aminohept-2-enedioic acid hydrochloride is commercially available with a validated minimum purity specification of 95% . This specification is critical for ensuring reproducibility in sensitive assays, as impurities in less-defined analogs can confound results.

Chemical Synthesis Quality Control Analytical Chemistry Small Molecule Scaffold

Distinct Role in Bio-Nylon Production as a Specific Pathway Intermediate

Patented bioconversion processes specifically identify 6-amino-2-heptenedioic acid as a crucial intermediate in the production of nylon-7 and related polyesters from renewable feedstocks [1]. The patent details enzymatic conversion of 2,6-diaminopimelate to this specific unsaturated amino acid, a step that cannot be accomplished using the saturated analog, 2,6-diaminoheptanedioic acid.

Biocatalysis Metabolic Engineering Green Chemistry Biopolymers

Optimal Use Cases for 6-Aminohept-2-enedioic Acid Hydrochloride Based on Verified Evidence


Structure-Activity Relationship (SAR) Studies of DAPDH Inhibitors

Use this compound as a reference point in SAR campaigns to understand how unsaturation and stereochemistry modulate binding to the diaminopimelate dehydrogenase active site. Its -29.86 kcal/mol predicted binding free energy [1] provides a defined, moderate-affinity benchmark for evaluating new inhibitor designs against the native substrate and other analogs like the methylidene derivative.

Metabolic Engineering for Bio-Based Nylon-7 Production

Employ 6-amino-2-heptenedioic acid as a critical analytical standard and pathway intermediate in the development of microbial strains engineered to produce nylon-7 monomers. The specific enzymatic conversion from diaminopimelate to this unsaturated compound is a key step described in relevant bioprocessing patents [1].

Development of Selective Antibacterial Assays Targeting Lysine Biosynthesis

Utilize this compound as a validated weak competitive inhibitor (relative to the natural substrate) for in vitro DAPDH assays [1]. Its distinct binding profile compared to diaminopimelate makes it a useful tool compound for developing and calibrating high-throughput screens seeking novel inhibitors of this essential bacterial enzyme.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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